4-Chloro-5-phenylpyrimidine

Description

Significance of Pyrimidine (B1678525) Heterocycles in Contemporary Chemical Research

Pyrimidine, a six-membered aromatic ring with two nitrogen atoms, is a fundamental scaffold in a vast array of biologically active molecules. ignited.ingsconlinepress.com Its derivatives are integral components of nucleic acids (DNA and RNA), vitamins like thiamine (B1217682) and riboflavin, and a wide range of pharmaceuticals. ignited.ingsconlinepress.comsjomr.org.in The pyrimidine core is considered a "privileged scaffold" in medicinal chemistry because its structure can be readily modified to interact with various biological targets, including enzymes and receptors. nih.govontosight.ai This has led to the development of pyrimidine-based drugs with diverse therapeutic applications, such as anticancer, antiviral, antibacterial, and anti-inflammatory agents. ignited.ingsconlinepress.comnih.gov The ongoing exploration of pyrimidine derivatives continues to yield novel compounds with significant potential in drug discovery and materials science. sjomr.org.innih.gov

Rationale for Investigation of Halogenated Pyrimidine Scaffolds

The introduction of halogen atoms, such as chlorine, onto the pyrimidine ring dramatically influences the molecule's chemical properties and reactivity. Halogenated pyrimidines are electron-deficient aromatic systems, making them highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. nih.govbeilstein-journals.orgsemanticscholar.org This reactivity makes them exceptionally useful as versatile building blocks or scaffolds in organic synthesis. nih.govbeilstein-journals.orgsemanticscholar.org Chemists can strategically replace the halogen atom with a wide variety of functional groups to create libraries of new compounds for biological screening or materials development. nih.govbeilstein-journals.org The specific halogen and its position on the pyrimidine ring can be fine-tuned to control the regioselectivity of subsequent reactions, allowing for the precise construction of complex molecular architectures. nih.govbeilstein-journals.orgnih.govresearchgate.net

Specific Focus on 4-Chloro-5-phenylpyrimidine: Structural and Synthetic Context

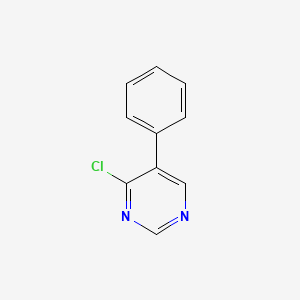

This compound is a specific derivative that embodies the characteristics of a halogenated pyrimidine. Its structure consists of a pyrimidine ring substituted with a chlorine atom at the 4-position and a phenyl group at the 5-position. The chlorine atom serves as a reactive site, enabling further chemical modifications, while the phenyl group introduces a significant structural and electronic component to the molecule.

The synthesis of such compounds often involves cyclocondensation reactions to form the core pyrimidine ring, followed by halogenation. researchgate.net For instance, the Vilsmeier-Haack reaction has been utilized to synthesize related structures like 2-azido-4-chloro-6-phenylpyrimidine-5-carbaldehyde. researchgate.net Another general approach involves the reaction of precursor pyrimidines with chlorinating agents like phosphoryl chloride (POCl₃). The presence of the chlorine atom at the 4-position makes it a key intermediate for creating a diverse range of derivatives through nucleophilic substitution reactions.

Chemical and Physical Properties of this compound

The following table summarizes some of the key chemical and physical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₀H₇ClN₂ |

| Monoisotopic Mass | 190.02977 Da |

| InChI | InChI=1S/C10H7ClN2/c11-10-9(6-12-7-13-10)8-4-2-1-3-5-8/h1-7H |

| InChIKey | RKDLCPYEVZVXGD-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=CN=CN=C2Cl |

Data sourced from PubChem uni.lu

Research and Applications

The unique structural features of this compound and its derivatives make them subjects of interest in various research areas, particularly in the synthesis of novel compounds with potential biological activities. The reactivity of the chloro-substituent allows for the introduction of different functionalities, leading to the creation of new molecular entities for screening in drug discovery programs. For example, related 4-chloro-2-phenylpyrimidine (B179847) derivatives have been investigated for their potential as fungicides and herbicide safeners. nih.govnih.gov The core structure is also a building block for more complex heterocyclic systems, such as pyrimido[4,5-b]indoles. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-5-phenylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2/c11-10-9(6-12-7-13-10)8-4-2-1-3-5-8/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKDLCPYEVZVXGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=CN=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60122-80-7 | |

| Record name | 4-chloro-5-phenylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Chloro 5 Phenylpyrimidine and Analogues

Direct Halogenation Approaches for Pyrimidine (B1678525) Core Chlorination

A common and direct method for the synthesis of 4-chloro-5-phenylpyrimidine involves the chlorination of a pre-existing pyrimidine ring system. This is typically accomplished by converting a hydroxyl or oxo group at the 4-position into a chloro group.

Chlorination of Pyrimidinone and Hydroxypyrimidine Precursors

The most prevalent method for introducing a chlorine atom at the 4-position of the pyrimidine ring is the treatment of the corresponding 5-phenylpyrimidin-4-one or 5-phenyl-4-hydroxypyrimidine with a chlorinating agent. Phosphorus oxychloride (POCl₃) is the most widely used reagent for this transformation. d-nb.infoderpharmachemica.com The reaction is often carried out at reflux temperatures, sometimes in the presence of a catalytic amount of a tertiary amine like N,N-dimethylformamide (DMF) to enhance the reaction rate.

The use of a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) is also a robust method for chlorination. indianchemicalsociety.com This combination is a powerful chlorinating agent capable of converting a wide variety of hydroxyl-containing heterocyclic compounds to their chloro derivatives. indianchemicalsociety.com While POCl₃ alone can be effective, the addition of PCl₅ can often drive the reaction to completion, especially for less reactive substrates. indianchemicalsociety.com

The general protocol for these reactions involves heating the hydroxypyrimidine precursor with an excess of POCl₃, with or without a co-solvent like toluene. d-nb.inforesearchgate.net After the reaction is complete, the excess POCl₃ is carefully removed, often by distillation, and the product is isolated through extraction or crystallization. researchgate.net While effective, a significant drawback of this method, particularly on a large scale, is the environmental concern and safety hazards associated with the handling and quenching of excess POCl₃. researchgate.net

| Precursor | Reagent(s) | Conditions | Product | Reference(s) |

| 5-Phenylpyrimidin-4-one | POCl₃ | Reflux | This compound | d-nb.info |

| 5-Phenyl-4-hydroxypyrimidine | POCl₃, DMF (cat.) | Reflux, 6-12 hours | This compound | |

| Ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate | POCl₃ | Reflux | Ethyl 2-chloro-4-methyl-6-phenylpyrimidine-5-carboxylate | derpharmachemica.com |

| Hydroxypyrimidine derivatives | POCl₃ / PCl₅ | Heating | Chloropyrimidine derivatives | indianchemicalsociety.com |

Functional Group Interconversion Strategies for Chloro-Pyrimidine Formation

Functional group interconversion (FGI) represents a broad category of reactions where one functional group is transformed into another. imperial.ac.uk In the context of synthesizing chloro-pyrimidines, this can involve various transformations beyond the direct chlorination of hydroxypyrimidines. For instance, other groups at the 4-position of the pyrimidine ring could potentially be converted to a chloro group, although this is less common than the chlorination of hydroxyl precursors. The interconversion of functional groups is a fundamental strategy in organic synthesis, allowing for the strategic manipulation of a molecule's reactivity and properties. umich.eduvanderbilt.edu

Phenyl Group Introduction Methodologies

The introduction of the phenyl group at the 5-position of the pyrimidine ring is a critical step in the synthesis of the target molecule. This can be accomplished either before or after the formation of the pyrimidine ring and the introduction of the chloro group. Key methods for this transformation include organometallic coupling reactions and nucleophilic aromatic substitution.

Organometallic Coupling Reactions (e.g., Grignard Reagents)

Organometallic reagents, particularly Grignard reagents (RMgX), are powerful tools for forming new carbon-carbon bonds. byjus.comwikipedia.org In the synthesis of 5-phenylpyrimidines, a Grignard reagent such as phenylmagnesium bromide (PhMgBr) can be reacted with a suitable pyrimidine precursor. acs.org For example, the reaction of a 5-halopyrimidine with phenylmagnesium bromide in the presence of a suitable catalyst can lead to the formation of the 5-phenylpyrimidine (B189523) derivative. The reaction mechanism typically involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on an electrophilic carbon of the pyrimidine ring. mnstate.eduorganic-chemistry.org

A plausible scenario involves the addition of the Grignard reagent to the C6 position of a 4-aminopyrimidine (B60600), promoted by the coordination of the Lewis acidic MgX₂ to the N1 nitrogen of the pyrimidine, which increases the electrophilicity of the C6 position. acs.org

| Pyrimidine Precursor | Reagent | Conditions | Product | Reference(s) |

| 4-Amino-5-cyanopyrimidine | Phenylmagnesium bromide | THF, 40°C | 4-Amino-5-cyano-6-phenylpyrimidine | acs.org |

Nucleophilic Aromatic Substitution with Phenyl Nucleophiles

Nucleophilic aromatic substitution (SNA_r) offers another pathway for introducing a phenyl group. researchgate.net This reaction involves the displacement of a leaving group on the pyrimidine ring by a phenyl nucleophile. However, this method can be challenging on electron-rich aromatic systems like pyrimidine and may require harsh reaction conditions or the presence of activating groups. The generally accepted mechanism for SNA_r reactions proceeds through a two-step addition-elimination sequence via a Meisenheimer complex, although concerted mechanisms have also been proposed. nih.gov

Multi-component Reactions and One-pot Syntheses of Related Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer an efficient and atom-economical approach to complex molecules. derpharmachemica.comresearchgate.net Several MCRs have been developed for the synthesis of pyrimidine derivatives. derpharmachemica.comresearchgate.net For instance, the Biginelli reaction, a well-known MCR, can produce dihydropyrimidinones from an aldehyde, a β-ketoester, and urea (B33335). derpharmachemica.com While not directly yielding this compound, these methods can provide highly functionalized pyrimidine scaffolds that can be further elaborated to the target compound. derpharmachemica.comresearchgate.net

One-pot syntheses, which involve multiple reaction steps being carried out in the same reaction vessel without isolation of intermediates, also provide a streamlined route to pyrimidine derivatives. d-nb.info For example, a two-step, one-pot synthesis of 4-chloro-2-(trichloromethyl)pyrimidines has been described, starting from the acylation/intramolecular cyclization of 2-(trichloromethyl)-1,3-diazabutadienes followed by treatment with POCl₃. d-nb.info Another example is the four-component synthesis of 2-phenyl-9H-pyrimido[4,5-b]indoles where the pyrimidine ring is formed in one pot through a [4+2] annulation reaction. mdpi.com

| Reaction Type | Reactants | Product | Reference(s) |

| Multicomponent Reaction | Aromatic aldehydes, ethyl cyanoacetate, acetamidine (B91507) hydrochloride | 4-Hydroxy-2-methyl-6-(phenyl)pyrimidine-5-carbonitrile derivatives | researchgate.net |

| One-pot Synthesis | 2-(Trichloromethyl)-1,3-diazabutadienes, acyl chlorides, POCl₃ | 4-Chloro-2-(trichloromethyl)pyrimidines | d-nb.info |

| Four-component Synthesis | Indole-3-carboxaldehydes, aromatic aldehyde, ammonium (B1175870) iodide | 2-Phenyl-9H-pyrimido[4,5-b]indoles | mdpi.com |

Synthesis of Deuterated and Isotopically Labeled this compound Analogues

The synthesis of deuterated and isotopically labeled analogues of this compound is crucial for a variety of scientific applications, including mechanistic studies of chemical reactions, metabolic pathway elucidation, and as internal standards in quantitative analysis. While direct reports on the isotopic labeling of this compound are limited, methodologies developed for closely related pyrimidine derivatives provide established routes for the introduction of isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N).

Research into the reactions of pyrimidine derivatives has necessitated the synthesis of isotopically labeled compounds to understand complex reaction mechanisms. For instance, the study of the reaction of 4-chloro-5-cyano-6-phenylpyrimidine with potassium amide in liquid ammonia (B1221849) utilized ¹⁵N- and ¹⁴C-labeled compounds to elucidate the reaction pathway. researchgate.net Similarly, a deuterated analogue, 4-chloro-6-deutero-2-dimethylamino-5-phenylpyrimidine, was synthesized to investigate its reaction with potassium amide. wur.nl These examples demonstrate that established synthetic organic chemistry techniques can be adapted to incorporate isotopic labels into the pyrimidine or phenyl rings of this compound analogues.

General strategies for isotopic labeling of pyrimidines and other nitrogen heterocycles have been developed. nih.gov A notable method involves a nitrogen isotope exchange reaction that allows for the transmutation of ¹⁴N to ¹⁵N within the heterocyclic core. nih.gov This is achieved by activating the heteroaromatic substrate, followed by a ring-opening and ring-closure sequence with a ¹⁵N-labeled reagent. nih.gov Such a strategy could be applied to this compound to produce its ¹⁵N-labeled counterpart.

Deuterium-labeled compounds are valuable for understanding reaction mechanisms and for use in metabolic studies due to the kinetic isotope effect. acs.orgnih.gov The synthesis of deuterated analogues of this compound can be achieved through various methods, including the use of deuterated starting materials or through hydrogen-isotope exchange reactions on the final compound or its precursors.

The following table summarizes the synthesized deuterated and isotopically labeled analogues of this compound and related compounds found in the literature, which serve as precedents for the labeling of the target compound.

| Compound Name | Isotope(s) | Purpose of Synthesis | Reference(s) |

| 4-Chloro-5-cyano-6-phenyl-[1(3)-¹⁵N]pyrimidine | ¹⁵N | Mechanistic study | researchgate.netknu.ua |

| 4-Chloro-5-[¹⁴C]cyano-6-phenylpyrimidine | ¹⁴C | Mechanistic study | researchgate.netknu.ua |

| 4-Chloro-6-deutero-2-dimethylamino-5-phenylpyrimidine | ²H (D) | Mechanistic study | wur.nl |

| 4-Phenyl-[¹⁵N]pyrimidine | ¹⁵N | Development of isotopic exchange methodology | nih.gov |

| 5-Phenyl-[¹⁵N]pyrimidine | ¹⁵N | Development of isotopic exchange methodology | nih.gov |

Detailed Research Findings

The synthesis of ¹⁵N- and ¹⁴C-labeled 4-chloro-5-cyano-6-phenylpyrimidine was undertaken to investigate the mechanism of its amination with potassium amide. researchgate.netknu.ua The ¹⁵N-labeled compound was prepared to trace the fate of the pyrimidine ring nitrogen atoms during the reaction, while the ¹⁴C-label in the cyano group was used to determine if this group remained attached to the pyrimidine ring. researchgate.net The results of these tracer experiments were crucial in establishing the reaction mechanism. researchgate.net

In a similar vein, the synthesis of 4-chloro-6-deutero-2-dimethylamino-5-phenylpyrimidine was performed to probe the reaction mechanism with potassium amide. wur.nl The position of the deuterium label allowed for the determination of which carbon atom of the pyrimidine ring was involved in the reaction, as monitored by ¹³C-NMR spectroscopy. wur.nl

A more recent development in isotopic labeling is the direct ¹⁴N to ¹⁵N isotopic exchange in nitrogen heterocycles. nih.gov This method, which has been successfully applied to 4-phenylpyrimidine (B189444) and 5-phenylpyrimidine, involves the activation of a ring nitrogen with a triflyl group, followed by a ring-opening/ring-closure sequence mediated by ¹⁵N-aspartate. nih.gov This provides a direct route to ¹⁵N-labeled pyrimidines with high isotopic enrichment under mild conditions. nih.gov This methodology is highly relevant for the synthesis of ¹⁵N-labeled this compound.

While specific examples for the extensive deuteration of this compound are not detailed in the literature, general methods for deuterium labeling of aromatic and heterocyclic compounds are well-established. acs.org These can include acid- or base-catalyzed hydrogen-deuterium exchange, or the use of deuterated reagents in the synthesis of the phenyl or pyrimidine rings.

Reactivity and Reaction Mechanisms of 4 Chloro 5 Phenylpyrimidine

Nucleophilic Substitution Reactions at the C-4 Position

The primary mode of reaction for 4-chloro-5-phenylpyrimidine involves the displacement of the C-4 chloro substituent by a variety of nucleophiles. This transformation is a classical example of nucleophilic aromatic substitution (SNAr) on a heteroaromatic system.

Reactions with Nitrogen-Containing Nucleophiles

A broad range of nitrogen-based nucleophiles can effectively displace the chlorine atom at the C-4 position, leading to the formation of various 4-amino-5-phenylpyrimidine derivatives. These reactions are fundamental in the synthesis of biologically active compounds.

Acetamidines and Guanidines: While direct experimental data for the reaction of this compound with acetamidines and guanidines is not extensively documented in readily available literature, the general reactivity of 4-chloropyrimidines suggests that these reactions are feasible. For instance, the condensation of guanidine (B92328) hydrochloride with related dicarbonyl compounds is a known method for pyrimidine (B1678525) synthesis, indicating the nucleophilic character of guanidine towards pyrimidine precursors. It is anticipated that this compound would react with acetamidine (B91507) or guanidine under basic conditions to yield the corresponding 4-(acetimidoylamino)-5-phenylpyrimidine or 4-(guanidino)-5-phenylpyrimidine.

Hydrazines: The reaction of 4-chloropyrimidines with hydrazine (B178648) hydrate (B1144303) is a well-established method for the introduction of a hydrazinyl group. For example, 4-chloro-6-methyl-2-(methylthio)pyrimidine (B57538) undergoes condensation with hydrazine hydrate in ethanol (B145695) to furnish the corresponding hydrazinyl derivative heteroletters.org. By analogy, this compound is expected to react readily with hydrazine hydrate to produce 4-hydrazinyl-5-phenylpyrimidine.

Azides: Sodium azide (B81097) is an effective nucleophile for the displacement of the chloro group in activated pyrimidines. Studies on 4-chloro-5-nitropyrimidines have shown that reaction with sodium azide leads to the formation of 4-azido-5-nitropyrimidines, which can exist in equilibrium with their tetrazolo[1,5-c]pyrimidine tautomers . This suggests that this compound would react with sodium azide to yield 4-azido-5-phenylpyrimidine.

Amides and Cyanoamides: Although specific examples with this compound are scarce, the general principles of nucleophilic aromatic substitution support the feasibility of reactions with amides and cyanoamides. These reactions would likely require strong basic conditions to deprotonate the amide or cyanoamide, thereby increasing its nucleophilicity, to yield the corresponding N-(5-phenylpyrimidin-4-yl)amide or N-(5-phenylpyrimidin-4-yl)cyanoamide.

Aromatic Amines: The reaction with aromatic amines, such as aniline, is a common transformation. These reactions can be performed under thermal conditions or, more efficiently, catalyzed by acids or palladium complexes. Acid-promoted amination of related 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various anilines has been studied, demonstrating the utility of this approach for C-N bond formation.

| Nucleophile | Product | Typical Conditions |

|---|---|---|

| Acetamidine | 4-(Acetimidoylamino)-5-phenylpyrimidine | Base, Solvent (e.g., Ethanol) |

| Guanidine | 4-(Guanidino)-5-phenylpyrimidine | Base, Solvent (e.g., Ethanol) |

| Hydrazine Hydrate | 4-Hydrazinyl-5-phenylpyrimidine | Ethanol, Reflux heteroletters.org |

| Sodium Azide | 4-Azido-5-phenylpyrimidine | Solvent (e.g., THF), Heat |

| Aniline | N,5-Diphenylpyrimidin-4-amine | Acid or Palladium Catalyst |

Reactions with Oxygen-Containing Nucleophiles

Oxygen nucleophiles, particularly phenoxides, readily participate in substitution reactions with 4-chloropyrimidines. The reaction of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with sodium phenoxide yields the corresponding 4-phenoxy derivative in a normal substitution pattern rsc.org. This indicates that this compound will react with sodium phenoxide, likely in a polar aprotic solvent such as DMF or DMSO, to afford 4-phenoxy-5-phenylpyrimidine.

| Nucleophile | Product | Typical Conditions |

|---|---|---|

| Sodium Phenoxide | 4-Phenoxy-5-phenylpyrimidine | Solvent (e.g., DMF, DMSO) rsc.orgchegg.com |

Reactions with Sulfur-Containing Nucleophiles

Sulfur nucleophiles are highly effective for the displacement of the C-4 chlorine. Thiols and thiourea (B124793) are common reactants in this context.

Thiols: In the presence of a base, thiols are converted to their more nucleophilic thiolate anions, which then readily attack the C-4 position. For instance, ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate reacts smoothly with sodium thiophenoxide to give the corresponding 4-(phenylthio) derivative rsc.org. Therefore, this compound is expected to react with thiols, such as thiophenol, in the presence of a base to yield 4-(phenylthio)-5-phenylpyrimidine.

Thiourea: Thiourea can act as a sulfur nucleophile to displace the chlorine atom, leading to the formation of a thiouronium salt intermediate. This intermediate can then be hydrolyzed to yield a pyrimidine-4-thiol.

| Nucleophile | Product | Typical Conditions |

|---|---|---|

| Sodium Thiophenoxide | 4-(Phenylthio)-5-phenylpyrimidine | Solvent (e.g., DMF) rsc.org |

| Thiourea | 5-Phenylpyrimidine-4-thiol (after hydrolysis) | Solvent (e.g., Ethanol), then Hydrolysis |

Reactions with Active Methylene (B1212753) Compounds

Carbanions generated from active methylene compounds, such as diethyl malonate, are potent carbon nucleophiles that can displace the C-4 chlorine. This reaction typically proceeds by treating the active methylene compound with a strong base, like sodium ethoxide, to form the enolate, which then attacks the pyrimidine ring chegg.com. This C-C bond-forming reaction provides a route to functionalize the pyrimidine core with a carbon-based substituent, for example, yielding diethyl 2-(5-phenylpyrimidin-4-yl)malonate.

| Nucleophile | Product | Typical Conditions |

|---|---|---|

| Diethyl malonate | Diethyl 2-(5-phenylpyrimidin-4-yl)malonate | Base (e.g., Sodium Ethoxide), Solvent (e.g., Ethanol) chegg.com |

Mechanistic Investigations of Nucleophilic Substitution

The nucleophilic substitution at the C-4 position of 4-chloropyrimidines can proceed through different mechanisms, primarily the standard SNAr (Addition-Elimination, EA) mechanism and the SN(ANRORC) mechanism.

EA Mechanism: The most common pathway is the SNAr or EA mechanism. This two-step process involves the initial addition of the nucleophile to the electron-deficient C-4 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, typically rapid, step, the chloride ion is eliminated, and the aromaticity of the pyrimidine ring is restored. Quantum mechanics (QM) analyses of 2,4-dichloropyrimidines show that the LUMO is predominantly distributed at the C-4 position, supporting its higher reactivity towards nucleophiles in many cases wuxiapptec.com.

ANRORC Mechanism: The SN(ANRORC) mechanism, which stands for A ddition of the N ucleophile, R ing O pening, and R ing C losure, is a more complex pathway observed in some nucleophilic substitutions of N-heterocycles, particularly with strong nucleophiles like amide ions. This mechanism has been extensively studied in substituted pyrimidines. For instance, the amination of 4-chloro- and 4-fluoro-6-phenylpyrimidine with potassium amide in liquid ammonia (B1221849) proceeds to a significant extent via the ANRORC mechanism.

Coupling Reactions Involving the C-Cl Bond

The C-Cl bond in this compound is also amenable to various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of C-C and C-N bonds and have broad applications in the synthesis of complex organic molecules.

Suzuki Coupling: The Suzuki coupling reaction, which pairs an organoboron compound with an organic halide, is a versatile method for forming C-C bonds. This compound is expected to be a suitable substrate for Suzuki coupling with various aryl- or vinylboronic acids in the presence of a palladium catalyst and a base researchgate.netmdpi.combeilstein-journals.orgorganic-chemistry.orglibretexts.org.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst rsc.orgwikipedia.orgorganic-chemistry.orgbeilstein-journals.org. This compound can serve as the halide partner in this reaction to introduce an alkynyl substituent at the C-4 position.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene wikipedia.orgorganic-chemistry.orgmdpi.comresearchgate.net. This compound can be coupled with alkenes like styrene (B11656) or acrylates under Heck conditions to yield 4-alkenyl-5-phenylpyrimidines.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines wikipedia.orglibretexts.orgacsgcipr.orgbeilstein-journals.orgorganic-chemistry.org. This method offers a milder and more general alternative to traditional nucleophilic substitution for the synthesis of 4-amino-5-phenylpyrimidine derivatives, especially with less nucleophilic amines.

| Coupling Reaction | Coupling Partner | Product Type | Typical Catalyst System |

|---|---|---|---|

| Suzuki | Arylboronic acid | 4-Aryl-5-phenylpyrimidine | Pd(PPh3)4 / Base |

| Sonogashira | Terminal alkyne | 4-Alkynyl-5-phenylpyrimidine | PdCl2(PPh3)2 / CuI / Base |

| Heck | Alkene | 4-Alkenyl-5-phenylpyrimidine | Pd(OAc)2 / Ligand / Base |

| Buchwald-Hartwig | Amine | 4-Amino-5-phenylpyrimidine | Pd2(dba)3 / Ligand / Base |

Electrophilic Aromatic Substitution on the Phenyl Moiety

While the pyrimidine ring is generally deactivated towards electrophilic attack due to its π-deficient nature, the attached phenyl ring can undergo electrophilic aromatic substitution. The orientation of substitution on the phenyl ring is influenced by the electron-withdrawing effect of the pyrimidine ring and the specific reaction conditions.

A study on the nitration of 4-phenylpyrimidine (B189444), a close structural analog, revealed that the nature of the reaction products is highly dependent on the nitrating reagent used. cdnsciencepub.com

Mixed Acid (HNO₃/H₂SO₄): This strong acidic condition leads to the formation of 4-ortho- and 4-meta-nitrophenylpyrimidines, with the meta product being slightly favored. This suggests that under these conditions, the pyrimidine ring acts as a deactivating, meta-directing group.

Nitric Acid in Trifluoroacetic Anhydride (HNO₃/TFAA): This reagent mixture yields a combination of ortho-, meta-, and para-nitrophenylpyrimidines. cdnsciencepub.com The significant formation of the ortho and para isomers indicates a more complex mechanism, possibly involving different reactive intermediates. cdnsciencepub.com

Nitric Acid in Acetic Anhydride (HNO₃/Ac₂O): This system leads to addition products on the pyrimidine ring itself, rather than substitution on the phenyl group, highlighting the sensitivity of the reaction pathway to the conditions. cdnsciencepub.com

These findings suggest that electrophilic substitution on the phenyl moiety of this compound is feasible but that the regioselectivity can be controlled by the choice of reagents.

Ring Transformations and Rearrangement Reactions

The pyrimidine ring and its fused derivatives can undergo various transformations and rearrangements, often under thermal or photochemical conditions, or in the presence of acids or bases.

Ultraviolet irradiation of chloropyrimidines can induce cleavage of the carbon-chlorine bond. The photochemistry of 2-chloropyrimidine (B141910) has been shown to proceed through two primary pathways depending on the excited state. rsc.org

Heterolytic Cleavage: From the excited singlet state, heterolytic rupture of the C-Cl bond can occur, leading to the formation of a pyrimidinyl cation, which in aqueous solution can be trapped by water to form hydroxypyrimidines. rsc.org

Homolytic Cleavage: Following intersystem crossing to the triplet state, homolytic cleavage of the C-Cl bond can take place. rsc.org This generates a pyrimidinyl radical and a chlorine radical. The pyrimidinyl radical is a key intermediate that can then participate in subsequent reactions, such as reacting with another ground-state chloropyrimidine molecule. rsc.org

This dual reactivity from different excited states illustrates the complex photochemical behavior that can be anticipated for this compound, where homolytic cleavage of the C-Cl bond represents a key photo-transformation pathway.

Dimroth Rearrangement: This is a common isomerization reaction in nitrogen-containing heterocycles, including pyrimidine derivatives, that involves the opening and closing of the heterocyclic ring, leading to the exchange of endocyclic and exocyclic heteroatoms. nih.govwikipedia.org The reaction is often observed in fused pyrimidine systems like triazolopyrimidines and can be catalyzed by acids, bases, or heat. nih.govbenthamscience.com

The accepted mechanism for the Dimroth rearrangement typically involves protonation, followed by ring opening to form an intermediate, tautomerization, and subsequent ring closure to yield the rearranged, often more thermodynamically stable, isomer. nih.govbeilstein-journals.org For example, wikipedia.orgbenthamscience.combeilstein-journals.orgtriazolo[4,3-c]pyrimidines can rearrange to the more stable wikipedia.orgbenthamscience.combeilstein-journals.orgtriazolo[1,5-c]pyrimidine isomers. beilstein-journals.org The rate and outcome of the rearrangement can be influenced by factors such as pH and the nature of the substituents on the ring system. nih.gov

Tetrazolo-Azido Tautomerism: In heterocyclic systems containing a fused tetrazole ring, a valence tautomerism can exist between the tetrazole form and an open-chain azido (B1232118) form. This equilibrium is a type of ring-chain tautomerism. For instance, tetrazolo[1,5-a]pyrimidines can exist in equilibrium with their 2-azidopyrimidine (B1655621) isomers. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic properties of substituents on the pyrimidine ring. This tautomerism is a critical consideration in the reactivity and synthesis of such fused heterocyclic systems.

Oxidation and Reduction Chemistry

The pyrimidine ring and its substituents can undergo both oxidation and reduction reactions, although the specific conditions for this compound are not extensively detailed in the provided literature.

Reduction: The chloro substituent on the pyrimidine ring can be removed via catalytic hydrogenation. This process, known as hydrodechlorination, is a common method for the reduction of chloropyrimidines. google.com The reaction is typically carried out using a hydrogenation catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas and a base to neutralize the HCl formed during the reaction. google.com It is also possible to reduce nitro groups on an aromatic ring chemoselectively in the presence of a chloro substituent. For example, the degradation of 2-chloro-5-nitrophenol (B15424) is initiated by the reduction of the nitro group to a hydroxylamino group, which then undergoes further transformation. nih.gov This suggests that selective reduction of a substituent on the phenyl ring of a this compound derivative might be achievable without affecting the C-Cl bond. Furthermore, the pyridine (B92270) ring, a related N-heterocycle, can be hydrogenated, sometimes with interruption by nucleophilic substitution, to yield saturated heterocycles like δ-lactams. nih.gov

Oxidation: Information on the direct oxidation of this compound is limited. However, in the synthesis of related pyrimidine derivatives, oxidizing agents are sometimes used. For instance, the synthesis of some triazolopyrimidine derivatives involves an oxidative cyclization step using reagents like iodobenzene (B50100) diacetate (IBD). beilstein-journals.org The pyrimidine ring itself is relatively electron-poor and thus generally resistant to oxidation, but substituents on the ring or the phenyl moiety could be susceptible to oxidation under appropriate conditions.

Derivatization and Analogue Synthesis

Formation of Fused Heterocyclic Systems from 4-Chloro-5-phenylpyrimidine Precursors

The this compound scaffold is a valuable precursor for the synthesis of various fused heterocyclic systems, including pyrimido[4,5-d]pyrimidines, triazolopyrimidines, and imidazoles. These fused systems are of significant interest due to their diverse biological activities.

Pyrimido[4,5-d]pyrimidines: The synthesis of pyrimido[4,5-d]pyrimidines can be achieved through a multi-step process starting from precursors that can be derived from this compound. A general approach involves the reaction of 4-aminopyrimidine-5-carbonitrile (B127032) derivatives with orthoesters to form an intermediate, which is then cyclized with anilines to yield the desired N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines mdpi.com. While this specific example starts from a 4-amino derivative, the methodology highlights a potential pathway where this compound could be first converted to a 4-aminopyrimidine (B60600) intermediate. One-pot synthesis methods using novel catalysts have also been developed for the efficient production of pyrimido[4,5-d]pyrimidine (B13093195) derivatives oiccpress.com.

Triazolopyrimidines: The synthesis of triazolopyrimidines often involves the condensation of a 1,3-dicarbonyl compound with a 5-amino-4H-1,2,4-triazole nih.gov. A key intermediate in many syntheses is a 7-hydroxytriazolopyrimidine, which can be subsequently chlorinated to provide a reactive handle for further substitution nih.gov. Specifically, 7-chloro-5-phenyl- nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine serves as a strategic intermediate for the preparation of a diverse set of C7-substituted analogues through condensation with various amines nih.gov. This highlights the utility of chloro-substituted phenylpyrimidines as precursors in the synthesis of complex heterocyclic systems.

Imidazoles: The synthesis of imidazole (B134444) derivatives can be accomplished through various methods, including the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonium (B1175870) acetate (B1210297) derpharmachemica.comderpharmachemica.com. While direct synthesis from this compound is not explicitly detailed in the provided search results, the general principles of imidazole synthesis suggest that a suitably functionalized derivative of this compound could serve as a precursor. For instance, conversion of the chloro-substituent to other functional groups could facilitate its participation in imidazole ring formation.

Synthesis of Pyrimidine-5-carbonitrile Derivatives

The synthesis of pyrimidine-5-carbonitrile derivatives is a significant area of research. These compounds are often prepared through multi-component reactions. A common method involves the one-pot reaction of an aldehyde, malononitrile, and urea (B33335) or thiourea (B124793) in the presence of a catalyst nih.govkthmcollege.ac.in. For example, the reaction of 4-chlorobenzaldehyde, malononitrile, and urea can be catalyzed by a bone char-supported solid acid to produce the corresponding pyrimidine-5-carbonitrile derivative in high yield nih.gov.

While the direct conversion of this compound to a pyrimidine-5-carbonitrile is not explicitly described, the existing synthetic routes for pyrimidine-5-carbonitriles could potentially be adapted. For instance, a retrosynthetic analysis might suggest the formation of the pyrimidine (B1678525) ring with the cyano group already in place, followed by chlorination and phenylation at the appropriate positions. Another potential route could involve the direct cyanation of a pre-existing this compound, although this would depend on the reactivity of the C5 position. A route to 4,5,6-trichloropyrimidine-2-carbonitrile (B13511922) has been developed starting from 4,6-dichloro-2-(methylthio)pyrimidine, which involves a multi-step process including cyanation arkat-usa.org. This suggests that the introduction of a cyano group onto a pre-existing chlorinated pyrimidine ring is feasible.

Preparation of Pyrimidine Schiff Bases

Pyrimidine Schiff bases are a class of compounds with a wide range of biological activities. Their synthesis typically involves the condensation of an amino-substituted pyrimidine with an aldehyde or a pyrimidine-5-carbaldehyde (B119791) with an amine nih.govresearchgate.net.

A general route to pyrimidine Schiff bases involves the initial synthesis of a hydrazinyl-pyrimidine derivative, which is then reacted with various aromatic aldehydes to form the corresponding Schiff bases arabjchem.org. For example, ethyl 2-hydrazinyl-6-methyl-5-carboxylate can be condensed with aromatic aldehydes in the presence of acetic acid to yield the desired products arabjchem.org.

In a more direct application involving a phenylpyrimidine core, 4-(4-fluoroanilino)-6-methyl-2-phenylpyrimidine-5-carbaldehyde has been used as a starting material for the synthesis of a series of 5-iminomethyl-6-methyl-2-phenylpyrimidine derivatives nih.gov. This demonstrates a viable synthetic pathway where a this compound could first be converted to a 4-amino derivative and then to a 5-formyl derivative, which can subsequently be condensed with various amines to generate a library of Schiff bases.

Development of Aryloxy- and Alkoxy-Substituted Analogues

The chlorine atom at the 4-position of this compound is susceptible to nucleophilic substitution, making it an ideal site for the introduction of aryloxy and alkoxy groups.

Aryloxy-Substituted Analogues: A series of 4-chloro-6-substituted phenoxy-2-phenylpyrimidine derivatives have been synthesized using fenclorim as a lead compound nih.gov. This synthesis involves the reaction of a dichlorophenylpyrimidine with a substituted phenol, demonstrating the feasibility of introducing aryloxy groups onto the pyrimidine ring. While this example uses a 2-phenyl-4,6-dichloropyrimidine, the principle of nucleophilic aromatic substitution of a chloro group by a phenoxide is directly applicable to this compound.

Alkoxy-Substituted Analogues: The synthesis of alkoxy-substituted pyrazines has been reported via an acid-mediated coupling reaction, suggesting a potential strategy for the synthesis of alkoxy-substituted pyrimidines researchgate.net. Although the direct synthesis of alkoxy-substituted analogues from this compound was not found in the search results, the general reactivity of chloropyrimidines towards alkoxides is well-established in organic chemistry. Therefore, it is anticipated that this compound would react with various alcohols in the presence of a base to yield the corresponding 4-alkoxy-5-phenylpyrimidine derivatives.

Synthesis of Thiol and Thioxo Derivatives

The introduction of sulfur-containing functional groups, such as thiol and thioxo groups, onto the pyrimidine ring can lead to compounds with interesting biological properties.

Thiol Derivatives: The synthesis of thiol derivatives can be achieved through various methods. One common approach involves the introduction of a protected thiol group, followed by deprotection nih.gov. For example, S-trityl protected thioacetic acid can be coupled to a molecule, and the trityl group can be subsequently removed to yield the free thiol nih.gov. In the context of pyrimidines, 4-phenyl-5-((pyrimidin-2-ylthio)methyl)-1,2,4-triazole-3-thiol has been used as a platform for the synthesis of unsymmetrical disulfides, highlighting the utility of pyrimidine-thiol derivatives as synthetic intermediates mphu.edu.uaresearchgate.net.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopic Analysis

The proton NMR (¹H NMR) spectrum of 4-Chloro-5-phenylpyrimidine is expected to exhibit distinct signals corresponding to the protons on the pyrimidine (B1678525) and phenyl rings. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the nitrogen atoms in the pyrimidine ring and the chlorine atom, as well as the anisotropic effects of the aromatic systems.

The phenyl group protons will likely appear as a complex multiplet in the aromatic region, typically between δ 7.0 and 8.5 ppm. The protons at the ortho positions are expected to be the most deshielded due to their proximity to the pyrimidine ring. The pyrimidine ring itself has two protons. The proton at the 2-position is anticipated to be the most downfield-shifted proton of the molecule due to the influence of both adjacent nitrogen atoms. The proton at the 6-position will also resonate at a downfield chemical shift.

For comparison, the ¹H NMR spectrum of the related compound, 4-(4-chlorophenyl)pyrimidine (B8812823), shows signals at δ 9.27 (d, 1H), 8.79-8.78 (d, J = 4.0 Hz, 1H), 8.07-8.04 (m, 2H), 7.71-7.69 (m, 1H), and 7.51-7.48 (m, 2H) rsc.org. This provides a reasonable estimation for the chemical shift ranges in this compound.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-2 (pyrimidine) | > 9.0 | s |

| H-6 (pyrimidine) | ~ 8.8 | s |

¹³C NMR Spectroscopic Analysis

The carbon-13 NMR (¹³C NMR) spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are significantly affected by the electronegativity of neighboring atoms and the hybridization state of the carbon.

The carbon atoms of the pyrimidine ring are expected to appear at lower field (higher ppm values) due to the deshielding effect of the nitrogen atoms and the chlorine substituent. The carbon atom bonded to the chlorine (C-4) will be significantly deshielded. The phenyl group carbons will resonate in the typical aromatic region (δ 120-140 ppm), with the ipso-carbon (the carbon attached to the pyrimidine ring) showing a distinct chemical shift.

As a reference, the ¹³C NMR spectrum of 4-(4-chlorophenyl)pyrimidine displays signals at δ 162.72, 159.16, 157.66, 137.46, 134.91, 129.33, 128.43, and 116.77 ppm rsc.org.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (pyrimidine) | ~158 |

| C-4 (pyrimidine) | ~160 |

| C-5 (pyrimidine) | ~130 |

| C-6 (pyrimidine) | ~155 |

| C-ipso (phenyl) | ~135 |

| C-ortho (phenyl) | ~129 |

| C-meta (phenyl) | ~129 |

¹⁵N NMR Studies (Applicable to Isotopically Labeled Compounds)

Nitrogen-15 (B135050) NMR (¹⁵N NMR) spectroscopy is a powerful tool for probing the electronic environment of nitrogen atoms within a molecule. Due to the low natural abundance of the ¹⁵N isotope, these studies are most effective with isotopically labeled compounds. The chemical shifts of the nitrogen atoms in the pyrimidine ring of this compound would be sensitive to substituent effects and protonation.

General studies on aminopyrimidines have shown that substituent effects can be correlated with changes in ¹⁵N chemical shifts researchgate.net. Predictive models for ¹⁵N NMR chemical shifts in nitrogen-containing aromatic compounds have been developed and can provide estimated values semanticscholar.org. These studies suggest that the nitrogen atoms in the pyrimidine ring would have characteristic chemical shifts that can be used for structural confirmation. The lone pair of electrons on the nitrogen atoms significantly influences their shielding, and any intermolecular or intramolecular interactions would be reflected in the ¹⁵N NMR spectrum.

Infrared (IR) and Raman Spectroscopy

For this compound, the IR spectrum is expected to show characteristic peaks for C-H stretching of the aromatic rings, C=C and C=N stretching vibrations within the pyrimidine and phenyl rings, and the C-Cl stretching vibration. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the heterocyclic and aromatic rings are expected in the 1600-1400 cm⁻¹ region. The C-Cl stretching vibration should be observable in the fingerprint region, typically between 800 and 600 cm⁻¹.

While a specific spectrum for this compound is not available, the FTIR spectrum of a similar compound, 2-(4-chlorophenyl)-1,4,5-triphenyl-1H-imidazole, can provide some insight into the expected regions for the vibrations involving the chlorophenyl moiety researchgate.net.

Table 3: Predicted IR and Raman Active Vibrational Modes for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| C=N Stretch (Pyrimidine) | 1600 - 1500 |

| C=C Stretch (Aromatic/Pyrimidine) | 1500 - 1400 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic and heterocyclic compounds like this compound typically exhibit characteristic absorption bands in the UV region. The spectrum is expected to show π → π* and n → π* transitions associated with the conjugated pyrimidine and phenyl ring systems.

The UV-Vis absorption spectra of phenylpyrimidine complexes have been studied, showing absorption bands below 400 nm attributed to intraligand n-π* and π-π* transitions researchgate.net. The introduction of a chlorine atom, an auxochrome, onto the pyrimidine ring is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent 5-phenylpyrimidine (B189523) molecule due to its electronic effects on the conjugated system. The solvent can also influence the position and intensity of the absorption bands biointerfaceresearch.com.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In High-Resolution Mass Spectrometry (HRMS), the mass-to-charge ratio (m/z) is measured with very high accuracy, allowing for the determination of the molecular formula.

The PubChem database entry for this compound predicts a monoisotopic mass of 190.02977 Da uni.lu. HRMS analysis of a related isomer, 4-(4-chlorophenyl)pyrimidine, yielded a found m/z of 190.0296 for the molecular ion [M]⁺, which is in close agreement with the calculated exact mass of 190.0298 rsc.org. This confirms the elemental composition of C₁₀H₇ClN₂.

The mass spectrum of this compound would also exhibit a characteristic isotopic pattern for the molecular ion due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio), with peaks at M⁺ and M+2. The fragmentation pattern in the mass spectrum would provide further structural information. Common fragmentation pathways could involve the loss of a chlorine atom or fragmentation of the pyrimidine ring uni-saarland.de. For instance, the mass spectrum of the isomer 4-chloro-6-methyl-2-phenylpyrimidine (B1361156) shows significant fragmentation massbank.eu.

Table 4: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C₁₀H₇ClN₂ |

| Monoisotopic Mass | 190.02977 Da |

| [M+H]⁺ | 191.03705 m/z |

| [M+Na]⁺ | 213.01899 m/z |

Table 5: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-(4-chlorophenyl)pyrimidine |

| 5-phenylpyrimidine |

| 2-(4-chlorophenyl)-1,4,5-triphenyl-1H-imidazole |

X-ray Crystallography and Single Crystal Diffraction Analysis

An exhaustive search of scientific literature and crystallographic databases indicates that a complete single-crystal X-ray diffraction analysis for this compound has not been successfully reported in publicly accessible records. An attempt to determine the crystal structure was made, but the effort was ultimately abandoned due to issues with crystal twinning, a phenomenon where multiple crystal lattices are intergrown, preventing the collection of high-quality diffraction data required for a full structural elucidation shu.ac.uk.

Consequently, detailed experimental data on the precise molecular geometry, bond parameters, crystal packing, and specific intermolecular interactions for this compound are not available. The following subsections, therefore, cannot be populated with the specific, experimentally determined crystallographic data as requested.

Determination of Molecular Geometry and Bond Parameters

Due to the aforementioned challenges in obtaining a suitable single crystal for X-ray diffraction, the exact bond lengths and angles for this compound have not been experimentally determined and reported.

Analysis of Crystal Packing and Intermolecular Interactions

Without a solved crystal structure, a definitive analysis of the crystal packing and the specific intermolecular interactions, such as hydrogen bonds or π-π stacking, that govern the three-dimensional arrangement of this compound molecules in the solid state cannot be provided.

Applications in Organic Synthesis and Materials Science Research

Precursor in Complex Heterocyclic Synthesis

4-Chloro-5-phenylpyrimidine serves as a valuable precursor for the synthesis of diverse and complex heterocyclic compounds. The reactivity of the chlorine atom at the 4-position of the pyrimidine (B1678525) ring allows for its displacement through various nucleophilic substitution and cross-coupling reactions, providing a gateway to a wide range of functionalized pyrimidines and fused heterocyclic systems.

One notable application is in the synthesis of pyrimido[4,5-b]indoles. A study on the nitrene cyclization of 2-(trichloromethyl)-5-phenylpyrimidines demonstrated that a derivative of this compound can undergo an intramolecular aromatic C-H nitrene insertion. When 4-chloro-5-phenyl-2-(trichloromethyl)pyrimidine is treated with sodium azide (B81097), a nitrene is generated, which then inserts into a C-H bond of the adjacent phenyl ring to form the fused indole (B1671886) system. This reaction provides an efficient route to 2-(trichloromethyl)pyrimido[4,5-b]indoles, which are heterocyclic systems of interest in medicinal chemistry.

The reactivity of the chloro-substituent in pyrimidines is highly dependent on the reaction conditions and the nature of the nucleophile. The table below illustrates the typical reactivity of chloropyrimidines in common organic reactions, which is applicable to this compound.

| Reaction Type | Reagents and Conditions | Product Type |

| Nucleophilic Aromatic Substitution (SNAr) | Amines, Alcohols, Thiols | 4-Amino-, 4-Alkoxy-, 4-Thio-5-phenylpyrimidines |

| Suzuki Coupling | Arylboronic acids, Pd catalyst, Base | 4,5-Diarylpyrimidines |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst, Base | 4-Alkynyl-5-phenylpyrimidines |

| Buchwald-Hartwig Amination | Amines, Pd catalyst, Base | 4-Amino-5-phenylpyrimidines |

| Stille Coupling | Organostannanes, Pd catalyst | 4-Aryl/Alkyl-5-phenylpyrimidines |

This table provides a generalized overview of the reactivity of chloropyrimidines, including this compound, in various cross-coupling and nucleophilic substitution reactions.

Furthermore, the phenyl group at the 5-position can be further functionalized, although it is generally less reactive than the chloro-substituent. This dual functionality allows for a stepwise and controlled elaboration of the pyrimidine core, leading to the synthesis of highly substituted and complex heterocyclic architectures.

Chemical Probes for Mechanistic Elucidation in Organic Reactions

While specific studies detailing the use of this compound as a chemical probe are not extensively documented, its structure lends itself to the investigation of reaction mechanisms, particularly in the fields of nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

In the context of SNAr reactions, the electronic properties of the pyrimidine ring, which is a π-deficient heterocycle, make the carbon atom attached to the chlorine susceptible to nucleophilic attack. The rate of this substitution can be significantly influenced by the nature of the nucleophile and the solvent. By systematically varying these parameters and monitoring the reaction kinetics with a substrate like this compound, researchers can gain insights into the reaction mechanism, such as the formation and stability of the Meisenheimer intermediate. The phenyl group at the 5-position can also influence the reaction rate through steric and electronic effects, providing a handle to probe the transition state geometry.

Similarly, in palladium-catalyzed cross-coupling reactions, this compound can serve as a model substrate to study the kinetics and mechanism of different catalytic cycles (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The reactivity of the C-Cl bond in the oxidative addition step, which is often the rate-determining step, can be quantified. By comparing its reactivity with other halopyrimidines, one can elucidate the electronic and steric effects of the phenyl group on the catalytic cycle.

The following table outlines key kinetic parameters that can be studied using this compound to elucidate reaction mechanisms.

| Mechanistic Aspect | Experimental Technique | Information Gained |

| Reaction Rate and Order | Kinetic studies (e.g., NMR, UV-Vis spectroscopy) | Determination of the rate law, identification of the rate-determining step. |

| Activation Parameters | Temperature-dependent kinetic studies | Calculation of activation energy (Ea), enthalpy (ΔH‡), and entropy (ΔS‡) of activation. |

| Substituent Effects | Hammett analysis with substituted phenylpyrimidines | Understanding the electronic effects of substituents on the reaction rate and mechanism. |

| Intermediate Detection | Spectroscopic methods (e.g., low-temperature NMR) | Direct or indirect observation of reaction intermediates like the Meisenheimer complex. |

This table illustrates how this compound can be employed as a tool to investigate the mechanisms of organic reactions.

Potential for Advanced Material Development (e.g., Organic Semiconductors)

The incorporation of the phenylpyrimidine moiety into larger conjugated systems is a promising strategy for the development of advanced organic materials, particularly organic semiconductors. Pyrimidine itself is an electron-deficient heterocycle, and when combined with electron-donating groups, it can lead to molecules with interesting charge-transfer properties.

Derivatives of phenylpyrimidine have been investigated for their applications in organic light-emitting diodes (OLEDs). The pyrimidine core can act as an electron-transporting or emissive component in these devices. The phenyl group in this compound provides a site for further extension of the π-conjugated system through cross-coupling reactions. By attaching various aromatic or heteroaromatic units at the 4-position, it is possible to tune the electronic properties, such as the HOMO/LUMO energy levels and the emission wavelength of the resulting materials.

The thermal and morphological stability of these materials is also crucial for device performance. Phenylpyrimidine derivatives have been shown to form stable amorphous glasses with high glass transition temperatures, which is a desirable property for OLED materials as it prevents crystallization and degradation of the device over time.

The table below summarizes the key electronic and thermal properties of phenylpyrimidine derivatives relevant to their application in organic electronics.

| Property | Significance in Organic Electronics | Typical Range for Phenylpyrimidine Derivatives |

| HOMO Energy Level | Determines the efficiency of hole injection. | -5.0 to -6.0 eV |

| LUMO Energy Level | Determines the efficiency of electron injection. | -2.0 to -3.0 eV |

| Band Gap | Influences the color of emission in OLEDs. | 2.5 to 3.5 eV |

| Photoluminescence Quantum Yield | Efficiency of light emission. | Varies widely depending on substitution |

| Glass Transition Temperature (Tg) | Indicator of morphological stability of amorphous films. | > 100 °C |

| Decomposition Temperature (Td) | Indicator of thermal stability. | > 300 °C |

This table highlights the important properties of phenylpyrimidine-based materials for applications in organic semiconductors, which can be accessed through synthetic routes starting from this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Chloro-5-phenylpyrimidine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of this compound typically involves nucleophilic substitution or cyclization reactions. For example, chlorination of precursor pyrimidines using POCl₃ or SOCl₂ under reflux conditions (60–80°C) is common . Solvent choice (e.g., toluene vs. DMF) significantly impacts yield: polar aprotic solvents enhance reactivity but may increase side reactions. Monitoring via TLC or HPLC ensures intermediate purity .

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Confirm substitution patterns (e.g., aromatic protons in ¹H NMR, chlorine coupling in ¹³C NMR) .

- HPLC-MS : Detect impurities (e.g., dechlorinated byproducts) and quantify purity (>95% for most studies) .

- Elemental Analysis : Validate empirical formula (C₁₀H₇ClN₂) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .

- Waste Disposal : Segregate halogenated waste for professional treatment to prevent environmental contamination .

Advanced Research Questions

Q. How can conflicting reactivity data for this compound in cross-coupling reactions be resolved?

- Methodological Answer : Contradictions in Suzuki-Miyaura coupling yields (e.g., aryl boronic acid vs. alkyl boronate partners) may stem from steric hindrance or electronic effects. Systematic optimization is key:

- Catalyst Screening : Test Pd(PPh₃)₄ vs. XPhos Pd G3 for bulky substrates .

- Additives : Use Cs₂CO₃ to enhance base strength or TBAB as a phase-transfer catalyst .

- Kinetic Analysis : Monitor reaction progress via in situ IR to identify rate-limiting steps .

Q. What strategies mitigate discrepancies in biological activity data for this compound derivatives?

- Methodological Answer : Variability in enzyme inhibition assays (e.g., IC₅₀ values) often arises from:

- Solubility : Pre-dissolve compounds in DMSO (<1% v/v) to avoid aggregation .

- Control Experiments : Include positive controls (e.g., known kinase inhibitors) and validate assay reproducibility .

- Structural Confirmation : Re-characterize derivatives post-assay to rule out decomposition .

Q. How can computational methods guide the design of this compound-based inhibitors?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to predict binding modes in target proteins (e.g., EGFR kinases) .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity .

- MD Simulations : Assess ligand-protein stability over 100 ns trajectories to prioritize synthetic targets .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in thermal stability reports for this compound?

- Methodological Answer : Discrepancies in DSC/TGA data (e.g., decomposition at 150°C vs. 180°C) may reflect:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.